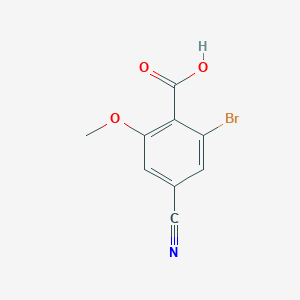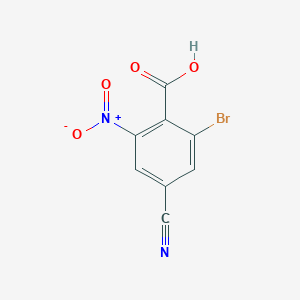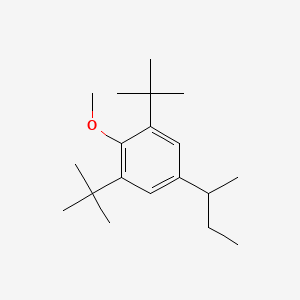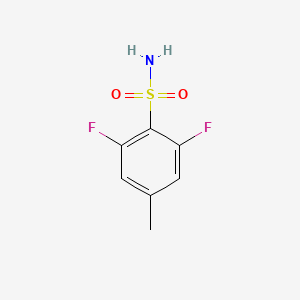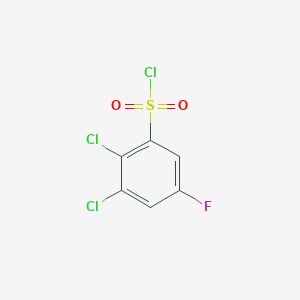
2,3-Dichloro-5-fluorobenzenesulfonyl chloride
Vue d'ensemble
Description
2,3-Dichloro-5-fluorobenzenesulfonyl chloride is an organic compound with the chemical formula C6H2Cl3FO2S. It is a chlorinated and fluorinated benzene derivative, commonly used in organic synthesis. This compound is a colorless to yellowish liquid, highly reactive and corrosive in nature, with a pungent odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5-fluorobenzenesulfonyl chloride is typically synthesized by reacting 2,3-dichloro-5-fluorobenzenesulfonic acid with thionyl chloride. The reaction conditions involve heating the mixture to facilitate the formation of the sulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and MS.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing conditions used. For example, reacting with amines can produce sulfonamide derivatives.
Applications De Recherche Scientifique
2,3-Dichloro-5-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the protection of primary amines and as a starting material for the synthesis of highly functionalized molecules.
Biology: It is employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Its derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 2,3-Dichloro-5-fluorobenzenesulfonyl chloride exerts its effects involves its high reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or other derivatives. This reactivity is harnessed in various synthetic applications to introduce sulfonyl groups into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Difluorobenzenesulfonyl chloride: Another fluorinated benzene sulfonyl chloride used in similar synthetic applications.
3,5-Difluorobenzenesulfonyl chloride: Used for regioselective monosulfonation of specific substrates.
2-Fluorobenzenesulfonyl chloride: Utilized in the synthesis of various fluorinated compounds.
Uniqueness
2,3-Dichloro-5-fluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules.
Propriétés
IUPAC Name |
2,3-dichloro-5-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-4-1-3(10)2-5(6(4)8)13(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWETYJRKFBHCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




